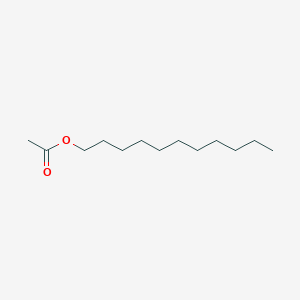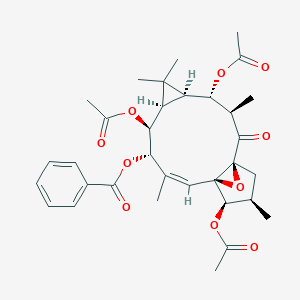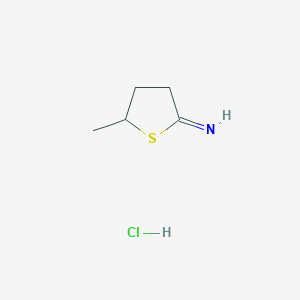
5-Methyl-2-iminothiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-iminothiolane (MIT) is a chemical compound that has been widely used in scientific research for many years. It is a water-soluble, low molecular weight reagent that is commonly used for protein modification and cross-linking. MIT is a thiol-reactive compound that can react with free sulfhydryl groups in proteins, leading to the formation of stable thioether bonds. This feature has made it an indispensable tool in many biochemical and physiological studies.
作用機序
5-Methyl-2-iminothiolane works by reacting with free sulfhydryl groups in proteins, forming stable thioether bonds. The reaction occurs rapidly under mild conditions, making it an ideal reagent for protein modification. 5-Methyl-2-iminothiolane is also highly specific for sulfhydryl groups, meaning that it does not react with other functional groups in proteins.
生化学的および生理学的効果
5-Methyl-2-iminothiolane has been shown to have minimal effects on protein structure and function, making it an ideal reagent for protein modification studies. However, it is important to note that 5-Methyl-2-iminothiolane can modify multiple sulfhydryl groups within a protein, which can affect protein activity and function. Therefore, careful control experiments should be conducted to ensure that the effects of 5-Methyl-2-iminothiolane modification are properly accounted for.
実験室実験の利点と制限
One of the main advantages of using 5-Methyl-2-iminothiolane in lab experiments is its high specificity for sulfhydryl groups. This allows for precise modification of proteins without affecting other functional groups. Additionally, 5-Methyl-2-iminothiolane is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 5-Methyl-2-iminothiolane in lab experiments. For example, the modification of multiple sulfhydryl groups within a protein can make it difficult to interpret the results of experiments. Additionally, the use of 5-Methyl-2-iminothiolane can lead to the formation of non-specific cross-links, which can complicate data analysis.
将来の方向性
There are many potential future directions for research involving 5-Methyl-2-iminothiolane. One area of interest is the development of new 5-Methyl-2-iminothiolane-based reagents with improved specificity and efficiency. Additionally, 5-Methyl-2-iminothiolane could be used in combination with other protein modification techniques, such as site-directed mutagenesis or chemical labeling, to gain a more complete understanding of protein structure and function. Finally, 5-Methyl-2-iminothiolane could be used to modify proteins in living cells, allowing for the study of protein function in real-time and in their native environment.
Conclusion
In conclusion, 5-Methyl-2-iminothiolane is a valuable tool for protein modification and cross-linking in scientific research. It has been used in a wide range of applications, from protein-protein interaction studies to protein purification. While there are some limitations to its use, 5-Methyl-2-iminothiolane remains an important reagent for many researchers. With continued research and development, 5-Methyl-2-iminothiolane-based reagents have the potential to advance our understanding of protein structure and function.
合成法
5-Methyl-2-iminothiolane can be synthesized by reacting 5-methyl-1,3-thiazolidine-2-thione with hydrogen peroxide in the presence of sodium hydroxide. The reaction yields 5-Methyl-2-iminothiolane as a white crystalline solid with a melting point of 138-140°C. The synthesis process is relatively simple, and the reagents used are readily available.
科学的研究の応用
5-Methyl-2-iminothiolane has found widespread use in scientific research due to its ability to modify and cross-link proteins. It has been used in a variety of applications, including protein-protein interaction studies, protein structure determination, and protein purification. 5-Methyl-2-iminothiolane can also be used to introduce fluorescent probes or other functional groups into proteins, allowing for the visualization and tracking of specific proteins in living cells.
特性
CAS番号 |
131237-91-7 |
|---|---|
製品名 |
5-Methyl-2-iminothiolane |
分子式 |
C5H10ClNS |
分子量 |
151.66 g/mol |
IUPAC名 |
5-methylthiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |
InChIキー |
SDSOAIVTMWWMAR-UHFFFAOYSA-N |
SMILES |
CC1CCC(=N)S1.Cl |
正規SMILES |
CC1CCC(=N)S1.Cl |
同義語 |
5-methyl-2-iminothiolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



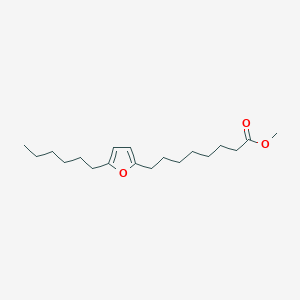
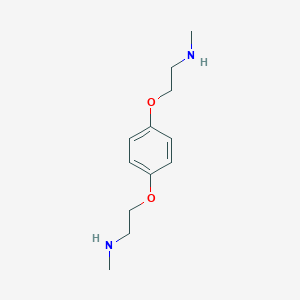
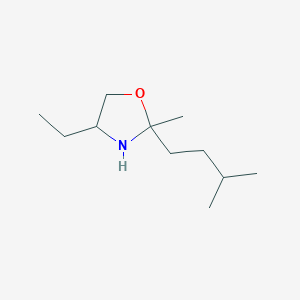
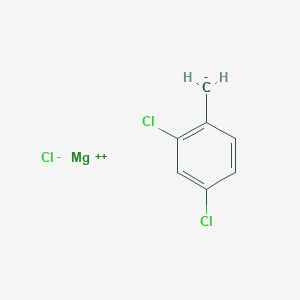
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
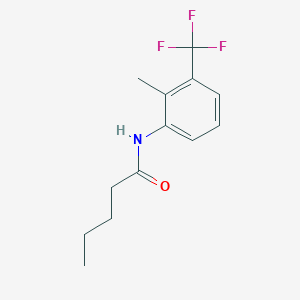
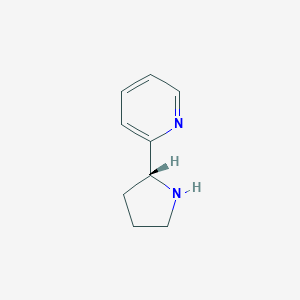
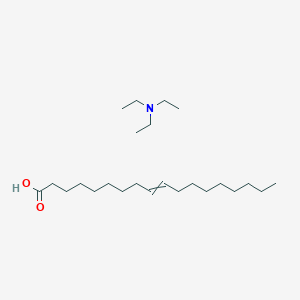
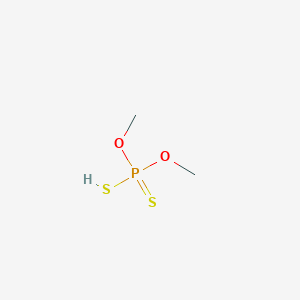
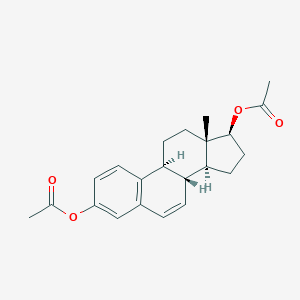
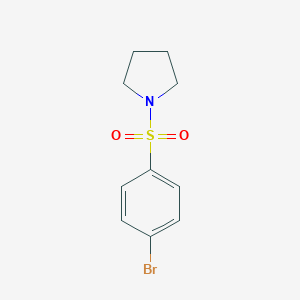
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
